4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one
Brand Name: Vulcanchem
CAS No.: 819858-15-6
VCID: VC16819350
InChI: InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)15-9-14-16-12-3-1-2-4-13(12)17-14/h1-9,18H,(H,16,17)
SMILES:
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol

4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one

CAS No.: 819858-15-6

Cat. No.: VC16819350

Molecular Formula: C14H11N3O

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one - 819858-15-6

Specification

CAS No. 819858-15-6
Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
IUPAC Name 4-(1H-benzimidazol-2-ylmethylideneamino)phenol
Standard InChI InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)15-9-14-16-12-3-1-2-4-13(12)17-14/h1-9,18H,(H,16,17)
Standard InChI Key SUKAXOXBNPOOEU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)O

Introduction

Synthesis Pathways

The synthesis of structurally similar compounds often involves multi-step reactions combining heterocyclic frameworks with functionalized aromatic systems. General steps include:

  • Formation of Benzimidazole Core:

    • Benzimidazole derivatives are typically synthesized through condensation reactions involving o-phenylenediamine and aldehydes or carboxylic acids under acidic conditions.

  • Attachment of Cyclohexadienone Unit:

    • The cyclohexadienone moiety can be introduced via aldol condensation or related reactions using precursors such as phenols or quinones.

  • Final Assembly:

    • The imino group is likely introduced through Schiff base formation, where an aldehyde or ketone reacts with an amine derivative.

Analytical Characterization

The compound's structural integrity and purity can be validated using the following techniques:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR can confirm the chemical environment of hydrogen and carbon atoms within the molecule.

    • Peaks corresponding to aromatic protons, imino groups, and other functional groups would be distinct.

  • Infrared (IR) Spectroscopy:

    • Functional groups such as C=NC=N, aromatic CHC-H, and C=OC=O can be identified by characteristic absorption bands.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation and fragmentation patterns for structural elucidation.

Biological Applications

Benzimidazole derivatives are widely studied for their pharmacological properties. While specific data on this compound is unavailable, structurally similar molecules exhibit:

  • Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to interfere with microbial DNA synthesis.

  • Anticancer Potential: Benzimidazole-based molecules have shown cytotoxic effects on various cancer cell lines.

  • Enzyme Inhibition: These compounds often act as inhibitors for enzymes like kinases or polymerases due to their planar aromatic structure.

Potential Applications in Material Science

Given its conjugated system, the compound may also find applications in:

  • Organic Electronics: As a potential candidate for semiconducting materials.

  • Dye Chemistry: Its structure suggests potential use in designing chromophores for dyes or pigments.

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